磷酸二铵

描述

Diammonium phosphate (DAP) is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It is one of the most widely used phosphorus fertilizers in the world . DAP is available in the form of gray, black, or white crystals .

Synthesis Analysis

DAP is formulated in a controlled reaction of phosphoric acid with ammonia, where the hot slurry is then cooled, granulated, and sieved . The inputs required to produce one ton of DAP fertilizer are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (S) to dissolve the rock, and 0.2 tons of ammonia .Molecular Structure Analysis

The chemical formula of DAP is (NH₄)₂HPO₄ . It has an average mass of 132.056 Da and a monoisotopic mass of 132.029999 Da .Chemical Reactions Analysis

Solid diammonium phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s). At 100 °C, the dissociation pressure of diammonium phosphate is approximately 5 mmHg .Physical And Chemical Properties Analysis

DAP appears as colorless monoclinic crystals . It has a density of 1.619 g/cm³ . It is soluble in water but insoluble in alcohol, acetone, and liquid ammonia . The solution pH is 7.5 to 8 .科学研究应用

化学选择性氢化

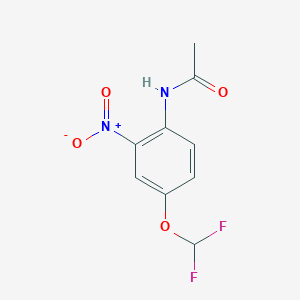

磷酸二氢铵用作芳香硝基化合物化学选择性氢化成胺的氢供体,即使在存在敏感官能团的情况下也显示出有效性 (Kumar 等人,2008 年).

醛和酮的还原

已开发出利用磷酸二氢铵将芳香醛和酮还原为醇的有效体系,展示了其在有机合成中的潜力 (Kumar 和 Gowda,2011 年).

超分子结构

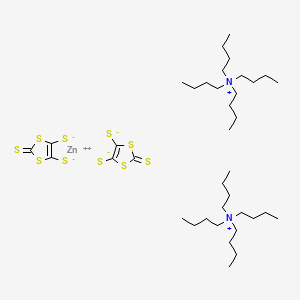

用磷酸二铵亚铁二茂基-1,1'-二基二膦酸盐创建超分子结构证明了其在材料科学和化学中的效用 (Shekurov 等人,2014 年).

催化性能

磷酸二氢铵的相关化合物磷酸二氢铵影响镍磷化物催化剂的物理化学和催化性能,表明其与催化有关 (Shamanaev 等人,2016 年).

析氢电催化

在可再生能源应用中,磷酸二氢铵有助于合成碳包覆金属磷化物纳米粒子,以实现高效的析氢电催化 (Gao 等人,2016 年).

农业生物刺激剂

亚磷酸盐与磷酸二铵密切相关,作为一种生物刺激剂,可以提高植物在胁迫下的表现,展示其农业意义 (Trejo-Téllez 和 Gómez-Merino,2018 年).

与颜料的相互作用

磷酸二氢铵与颜料相互作用的研究对艺术保护和修复具有影响 (Ma 等人,2019 年).

未来方向

Innovative technologies are being developed to improve the agronomic efficiency of phosphate fertilization in comparison with conventional fertilizers . These technologies aim to increase nutrient efficiency, based on results obtained through suitable methods and equipment along with laboratory, greenhouse, and field results . Increased fertilization efficiency should always be linked with greater economic profitability and the lowest environmental impact, following the principles of sustainability and circular economy .

属性

IUPAC Name |

diazanium;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCIOKWJELSH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][P+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889682 | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Diammonium phosphite | |

CAS RN |

22132-71-4 | |

| Record name | Diammonium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)